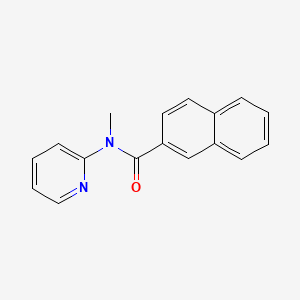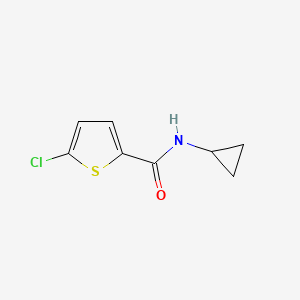![molecular formula C22H33N3O2 B7533489 N-[1-(2-methylpropyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533489.png)
N-[1-(2-methylpropyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-methylpropyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, also known as Carfentanil, is a synthetic opioid that is used as an anesthetic for large animals. It is a highly potent drug that is considered to be one of the most dangerous opioids in the world due to its high potency and potential for abuse. In
作用機序
N-[1-(2-methylpropyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide works by binding to opioid receptors in the brain and body. It is a highly potent agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. N-[1-(2-methylpropyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide also activates the kappa-opioid receptor, which is responsible for the dysphoric effects of opioids.
Biochemical and Physiological Effects:
N-[1-(2-methylpropyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide produces a range of biochemical and physiological effects in the body. It produces analgesia, sedation, and respiratory depression, as well as euphoria and a sense of well-being. N-[1-(2-methylpropyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide also produces side effects such as nausea, vomiting, and constipation.
実験室実験の利点と制限
N-[1-(2-methylpropyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is a highly potent opioid that has advantages and limitations for lab experiments. Its high potency makes it useful for studying the effects of opioids on the brain and body, but it also makes it difficult to work with due to the potential for overdose and toxicity. N-[1-(2-methylpropyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is also highly addictive and has a high potential for abuse, which makes it difficult to use in lab experiments.
将来の方向性
There are many future directions for research on N-[1-(2-methylpropyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide. One area of research is the development of new opioids that are less addictive and have fewer side effects. Another area of research is the development of new treatments for opioid addiction and withdrawal. Finally, there is a need for more research on the long-term effects of N-[1-(2-methylpropyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide and other opioids on the brain and body.
合成法
N-[1-(2-methylpropyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is synthesized through a multistep process that involves the reaction of various chemicals. The first step is the reaction of 4-anilino-1-piperidine with 2-bromopropionyl chloride to form N-phenylacetyl-4-anilinopiperidine. The second step involves the reaction of the N-phenylacetyl-4-anilinopiperidine with 2-carbomethoxy-1-cyclohexen-1-ylmagnesium bromide to form N-phenylacetyl-4-anilinopiperidine-2-carboxylic acid methyl ester. The final step involves the reaction of N-phenylacetyl-4-anilinopiperidine-2-carboxylic acid methyl ester with 4-(4-cyanobutyl)-1-piperidinecarboxylic acid ethyl ester to form N-[1-(2-methylpropyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide.
科学的研究の応用
N-[1-(2-methylpropyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been used in scientific research to study the effects of opioids on the brain and body. It has been used to study the mechanisms of opioid addiction and withdrawal, as well as the effects of opioids on pain perception and tolerance. N-[1-(2-methylpropyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has also been used in animal studies to study the effects of opioids on behavior and physiology.
特性
IUPAC Name |
N-[1-(2-methylpropyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-17(2)16-24-13-10-19(11-14-24)23-22(27)20-9-6-12-25(20)21(26)15-18-7-4-3-5-8-18/h3-5,7-8,17,19-20H,6,9-16H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZLDJUVVCYQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)NC(=O)C2CCCN2C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methyl-2-[[4-(3-oxo-3-pyrrolidin-1-ylpropyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7533414.png)
![1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7533415.png)

![N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide](/img/structure/B7533424.png)

![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7533443.png)
![2-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7533457.png)
![N,3,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7533458.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide](/img/structure/B7533470.png)
![2-acetamido-N-[(1-benzylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7533481.png)
![3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7533483.png)


![2-Ethoxy-5-[[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methyl]-1,3,4-thiadiazole](/img/structure/B7533499.png)